molecular formula C15H24N3O5P B3421825 N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate CAS No. 2299-91-4

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate

Cat. No.: B3421825
CAS No.: 2299-91-4
M. Wt: 357.34 g/mol
InChI Key: RKFFPTPBADAVDU-UHFFFAOYSA-N
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Description

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate, also known as primaquine diphosphate, is a chemical compound with the molecular formula C15H27N3O9P2 and a molecular weight of 455.341 g/mol . This compound is primarily known for its use in the treatment of malaria, particularly for its ability to target the liver stages of the parasite.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate involves several steps. One common method includes the reaction of 6-methoxy-8-quinoline with 1,4-diaminopentane under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and quality control to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate involves its ability to interfere with the mitochondrial function of the malaria parasite. The compound targets the electron transport chain, leading to the generation of reactive oxygen species that damage the parasite’s cellular structures. This ultimately results in the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate is unique in its ability to target the liver stages of the malaria parasite, making it an essential component of combination therapies for the radical cure of malaria. Its dual action on both the liver and blood stages sets it apart from other antimalarial drugs .

Properties

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFFPTPBADAVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63-45-6, 2299-91-4
Record name Primaquine diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2299-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name primaquine diphosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name primaquine diphosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate
Reactant of Route 2
N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate
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N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate
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N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate
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N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate
Reactant of Route 6
Reactant of Route 6
N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate

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